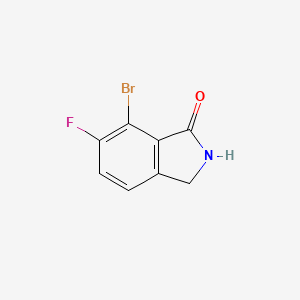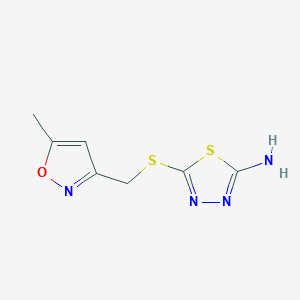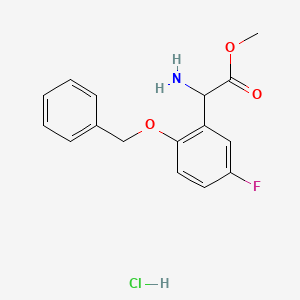
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is an organic compound with the molecular formula C32H27O2P and a molecular weight of 474.53 g/mol . This compound is known for its complex structure, which includes a naphthalene ring, a diphenylphosphanyl group, and a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate typically involves multiple steps. One common method includes the reaction of 2-naphthalenepropanoic acid with diphenylphosphine in the presence of a catalyst to form the intermediate compound. This intermediate is then esterified using methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is utilized in various fields of scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphanyl group plays a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenepropanoic acid, 3-[2-(diphenylphosphino)phenyl]-, methyl ester .
- 2-[3,5-di-(naphthalen-2-yl)-phenyl]-naphthalen .
Uniqueness
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C32H27O2P |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
methyl 3-[3-(2-diphenylphosphanylphenyl)naphthalen-2-yl]propanoate |
InChI |
InChI=1S/C32H27O2P/c1-34-32(33)21-20-26-22-24-12-8-9-13-25(24)23-30(26)29-18-10-11-19-31(29)35(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h2-19,22-23H,20-21H2,1H3 |
Clave InChI |
YGHUFZWRIYZUEW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


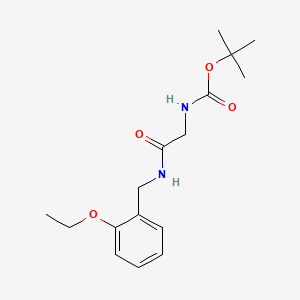
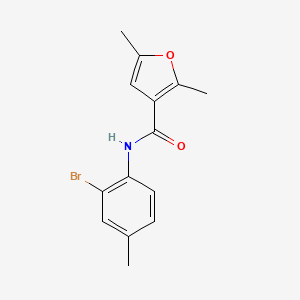

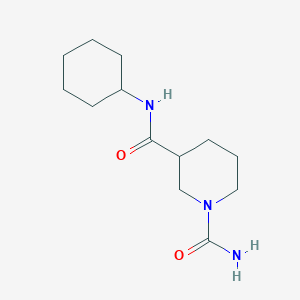
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
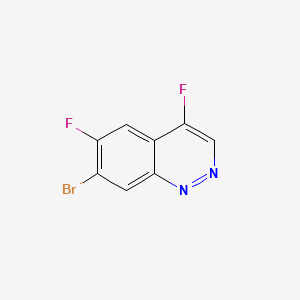

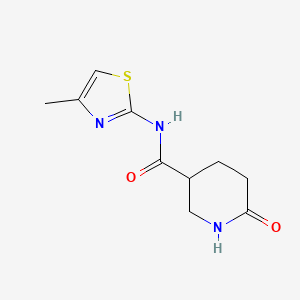

![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)
